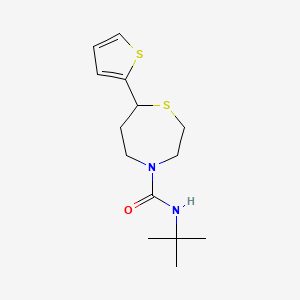

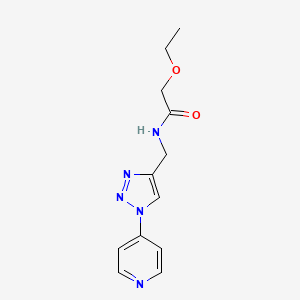

N-(tert-butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(tert-Butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide and related compounds involves several key steps, including condensation, reduction, and nucleophilic substitution reactions. Techniques such as microwave-assisted synthesis have been employed to improve the efficiency and yield of these processes. For instance, N-tert-butyl-4-(4-substituted phenyl)-2-((substituted-2-oxo-2H-chromen-4-yl)methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives were synthesized under microwave irradiation, showcasing the versatility and adaptability of synthetic strategies in producing complex molecules efficiently (Chavan et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds related to N-(tert-Butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has been elucidated using techniques such as X-ray crystallography. This analysis provides insights into the arrangement of atoms within the molecule and its geometric parameters, crucial for understanding the compound's reactivity and properties. For example, the crystal structure of a related compound, N-(tert-butyl)-1-(3,5-dioxo-2-phenyltetrahydro-4-isoxazolyl)cyclohexane carboxamide, has been determined, revealing the non-coplanarity between the isoxazole ring and the phenyl ring, which could influence its chemical behavior (Habibi et al., 2008).

Chemical Reactions and Properties

N-(tert-Butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can participate in various chemical reactions, contributing to its application in synthesizing other complex molecules. For example, the tert-butyl group can act as a protecting group in peptide synthesis, highlighting the compound's utility in organic synthesis and drug development processes. The ability of related compounds to undergo transformations, such as condensation reactions with carbamimide to form novel derivatives, underscores the chemical versatility of these molecules (Sanjeevarayappa et al., 2015).

Physical Properties Analysis

The physical properties of N-(tert-Butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide, such as solubility, melting point, and crystallinity, are vital for its application in various domains. These properties can be influenced by the compound's molecular structure and functional groups. Studies on related compounds have shown that modifications in the molecular structure can significantly affect their physical properties, such as solubility in organic solvents, which is crucial for their application in material science and pharmaceuticals (Kim et al., 2003).

科学的研究の応用

Synthesis and Material Applications

- The compound's structural features, such as the tert-butyl group and thiophenyl moiety, suggest its potential utility in the synthesis of polymers or materials with specific properties. For example, research on similar structures has led to the development of polyamides with notable thermal stability and solubility in various organic solvents, indicating the potential of N-(tert-butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide in materials science, particularly for creating new polymeric materials with high performance in thermal stability and solubility (Hsiao, Yang, & Chen, 2000).

Organic Synthesis

- Compounds with tert-butyl and thiophen-2-yl groups are known to serve as versatile intermediates in organic synthesis. For instance, they can facilitate the synthesis of a wide range of amines through asymmetric synthesis, highlighting the utility of such moieties in constructing complex organic molecules with high enantioselectivity (Ellman, Owens, & Tang, 2002). This suggests the potential of N-(tert-butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide in asymmetric synthesis and organic chemistry research.

Pharmaceutical Research Applications

- Similar structures have been explored for their cytotoxicity against human cancer cell lines, indicating the potential of such compounds in the design of anticancer agents. For instance, certain N-substituted derivatives have shown promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009). This demonstrates the potential pharmaceutical application of N-(tert-butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide in drug discovery and development.

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it.

将来の方向性

Future research could involve studying the synthesis and properties of this compound, as well as exploring its potential applications. For example, thiophene-containing compounds are often used in the manufacture of dyes and pharmaceuticals, so this compound could have interesting properties in these areas.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies or data would be needed.

特性

IUPAC Name |

N-tert-butyl-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS2/c1-14(2,3)15-13(17)16-7-6-12(19-10-8-16)11-5-4-9-18-11/h4-5,9,12H,6-8,10H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIVRQGASXFJLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(SCC1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

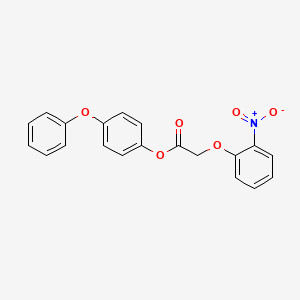

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)

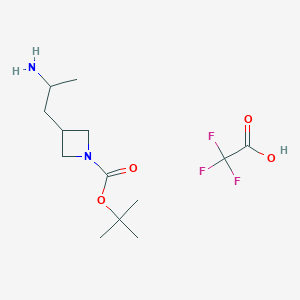

![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)

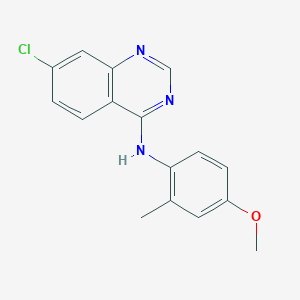

![N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2487634.png)